molecular formula C18H20ClN3O2 B2366003 4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine CAS No. 2379949-52-5

4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine

Cat. No.: B2366003
CAS No.: 2379949-52-5
M. Wt: 345.83
InChI Key: HWTJPBOAQNFSIR-UHFFFAOYSA-N
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Description

4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a complex organic compound with a unique structure that combines a chlorophenyl group, a piperidine ring, and a methylpyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be introduced through a halogenation reaction, while the piperidine ring is synthesized via a cyclization reaction. The methylpyrimidinyl moiety is prepared through a condensation reaction involving appropriate precursors. These components are then linked together using a series of coupling reactions under controlled conditions, such as specific temperatures, pressures, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the chlorophenyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-10-17(21-12-20-13)24-11-14-6-8-22(9-7-14)18(23)15-4-2-3-5-16(15)19/h2-5,10,12,14H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTJPBOAQNFSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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